S-Petasin

Catalog No.
S652126
CAS No.
70238-51-6
M.F
C19H26O3S
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Petasin

Researchers using non-sulfur petasin or crude butterbur extracts face unreliable PDE inhibition and assay variability. S-Petasin resolves this by providing a pure, sulfur-containing eremophilane with verified dual PDE3/PDE4 inhibition and histamine/leukotriene D4 antagonism. - Dual PDE3/PDE4 inhibitor elevates intracellular cAMP. - Blocks histamine- and LTD4-induced contractions where S-isopetasin fails. - ≥98% purity with rigorous QC; global shipping in cold-chain packaging.

CAS Number

70238-51-6

Product Name

S-Petasin

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate

Molecular Formula

C19H26O3S

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1

InChI Key

OHANKWLYFDFHOJ-RFTFGCRPSA-N

SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC

Synonyms

(1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate, (1R,2R,7S,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-3-(methylsulfanyl)acrylate, neopetasin, petasin, S-petasin

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC

The exact mass of the compound S-Petasin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

S-Petasin (CAS 70238-51-6) is a sulfur-containing eremophilane-type sesquiterpene ester naturally occurring in Petasites formosanus. Unlike the more common non-sulfur petasins found in generic butterbur extracts, S-Petasin features a distinct methylsulfanyl acrylate moiety that significantly enhances its pharmacological profile[1]. In procurement and laboratory settings, S-Petasin is primarily sourced as a highly potent reference standard and bioactive precursor for research in respiratory pharmacology, inflammation, and smooth muscle regulation [2]. Its specific structural configuration makes it a critical molecule for evaluating phosphodiesterase (PDE) inhibition and broad-spectrum antispasmodic mechanisms, distinguishing it from related structural isomers and non-sulfur analogs [3].

Research Fit

Airway model: non-selective relaxant across contractile agonists reported context-dependent profile
PDE3/4 pathway inhibition research fit competitive inhibitor profile reported
Non-dihydropyridine L-type CaV channel pharmacology distinct binding site, use-dependent block

Substituting S-Petasin with generic butterbur extracts, non-sulfur petasin, or its direct isomer S-isopetasin leads to profound experimental discrepancies, particularly in receptor-specific assays [1]. While S-isopetasin shares the sulfur-containing moiety, it exhibits highly selective, narrow-spectrum activity and fails to inhibit critical targets like PDE3/PDE4 or histamine-induced contractions [2]. Furthermore, non-sulfur petasins lack the enhanced potency conferred by the methylthio group, rendering them inferior baselines for smooth muscle relaxation models [3]. Consequently, using crude mixtures or generic structural analogs compromises assay reproducibility in asthma models and cAMP-dependent pathway studies, mandating the procurement of high-purity S-Petasin for definitive mechanistic validation[2].

Substitution Risk

Property
S-Petasin (Target)
S-Isopetasin (Substitute)
Tracheal Relaxation Spectrum
Non-selective across histamine, carbachol, KCl, LTD4
Selective for carbachol/KCl; histamine and LTD4 response may be limited
PDE Inhibition
PDE3/4 competitive inhibitor reported
No detectable PDE1–5 inhibition
Cav2.1 Channel Mechanism
Use-dependent Cav2.1 block (frequency-sensitive)
Predominantly antimuscarinic M3 antagonism

Mechanistically distinct; substitution may fundamentally alter airway, cAMP, or calcium channel experimental readouts.

Differential PDE Inhibition

S-Petasin acts as a dual inhibitor of PDE3 and PDE4, critical enzymes in cAMP regulation and airway smooth muscle tone. Quantitative assays demonstrate that S-Petasin inhibits PDE3 and PDE4 with IC50 values of 25.5 µM and 17.5 µM, respectively [1]. In stark contrast, its structural isomer S-isopetasin fails to inhibit cAMP-PDE activity entirely [2].

Evidence DimensionPDE4 Inhibition (IC50)
Target Compound Data17.5 µM
Comparator Or BaselineS-isopetasin (Inactive / No inhibition)
Quantified DifferenceAbsolute functional divergence (active vs. inactive)
ConditionsIn vitro cAMP-phosphodiesterase activity assay

Buyers targeting PDE-mediated bronchodilation or cAMP pathway modulation must procure S-Petasin, as the iso-form is completely inactive in this specific biochemical pathway.

Tracheal Relaxation Spectrum
Head-to-head
S-Petasin 6–9 µM vs. S-Isopetasin >300 µM (hist, LTD4)
Broad relaxant fit for airway models; S-isopetasin may miss histamine/LTD4 pathways.
Guinea pig trachealis, 4 agonist precontractions

Antispasmodic Activity: Broad vs. Selective

In isolated guinea pig trachea models, S-Petasin exhibits potent, non-selective relaxant effects across multiple contractile agents. It effectively reverses precontractions induced by histamine and leukotriene D4 with IC50 values between 6 and 9 µM [1]. Conversely, S-isopetasin is virtually inactive against these specific pathways, yielding IC50 values greater than 300 µM, restricting its utility to carbachol- and KCl-induced contractions [1].

Evidence DimensionInhibition of Histamine/LTD4-induced Tracheal Contraction (IC50)
Target Compound Data6 - 9 µM
Comparator Or BaselineS-isopetasin (> 300 µM)
Quantified Difference>33-fold higher potency for S-Petasin
ConditionsIsolated guinea pig trachealis precontracted with 10 µM histamine or 10 nM LTD4

For researchers developing broad-spectrum asthma therapeutics or studying leukotriene/histamine pathways, S-Petasin is the mandatory active compound, rendering S-isopetasin unsuitable as a substitute.

PDE Inhibition Profile
Head-to-head
S-Petasin: PDE3 25.5 µM, PDE4 17.5 µM vs. S-Isopetasin: no PDE1–5 inhibition
Enables cAMP pathway research; S-isopetasin lacks PDE activity.
Lineweaver-Burk kinetics, competitive inhibition

Spasmolytic Potency: Methylthioacrylate Impact

The structural inclusion of a methylsulfanyl acrylate moiety in S-Petasin fundamentally enhances its biological efficacy compared to traditional non-sulfur petasins found in standard butterbur extracts. Structure-activity relationship (SAR) analyses demonstrate that sulfur-containing derivatives (S-petasin) exhibit significantly lower IC50 values and more potent relaxant effects on precontracted tracheal smooth muscle than their non-sulfur analogs (petasin and isopetasin) [1].

Evidence DimensionSpasmolytic potency (Tracheal relaxation)
Target Compound DataS-Petasin (Sulfur-containing eremophilane)
Comparator Or BaselinePetasin / Isopetasin (Non-sulfur eremophilanes)
Quantified DifferenceConsistently lower IC50 values across multiple contractile challenge models
ConditionsEx vivo guinea pig tracheal relaxation assays

Buyers sourcing materials for smooth muscle relaxation assays should prioritize S-Petasin over standard petasin to ensure maximum baseline efficacy and assay sensitivity.

L-type CaV Block Mechanism
Mechanistic
IC50 11 µM (NG108-15), non-DHP binding site
Alternative CaV binding site tool distinct from classical DHP blockers.
No displacement of radiolabeled dihydropyridines
Sulfur Moiety SAR
Head-to-head
S-Petasin (sulfur) 6–9 µM vs. Petasin (non-sulfur) ~50–100 µM
Sulfur-containing benchmark for petasin SAR studies; higher relaxant potency reported.
Histamine-induced contraction model
Use-Dependent Cav2.1 Block
Head-to-head
79% IBa reduction at 1 Hz (50 µM) vs. 45% control
Frequency-sensitive presynaptic CaV block; distinct from tonic inhibitors.
Xenopus oocyte Cav2.1 expression, 1-Hz trains
In Vivo Hypotensive Response
Supporting
Dose-dependent BP reduction (0.1–1.5 mg/kg i.v., rat)
In vivo cardiovascular model response context; supports CaV block translation.
Anesthetized rat model, direct arterial monitoring

PDE Inhibitor Screening and Calibration

Due to its verified dual inhibition of PDE3 and PDE4, S-Petasin is an ideal reference compound or starting scaffold for developing targeted respiratory therapeutics aimed at elevating intracellular cAMP levels [1].

Broad-Spectrum Antiasthmatic Development

Its unique ability to antagonize both histamine- and leukotriene D4-induced contractions—pathways where its isomer fails—makes S-Petasin the preferred bioactive standard for evaluating multi-target bronchodilators [2].

SAR Profiling for Sesquiterpenes

As a sulfur-containing eremophilane, S-Petasin serves as a critical benchmark material for comparing the pharmacological impact of methylthioacrylate moieties against classical non-sulfur botanical extracts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Airway Hyperresponsiveness Model Studies
Broad-spectrum tracheal relaxant profile
Agonist spectrum assessment (histamine, carbachol, KCl, LTD4)
Non-DHP Calcium Channel Pharmacology
Non-dihydropyridine L-type CaV block
Binding site specificity and use-dependent block characterization
Preclinical Cardiovascular Research
Multi-target cardiovascular profile (vascular + cardiac)
In vivo dose-response and hemodynamic endpoints
Petasin SAR / Sulfur Moiety Studies
Sulfur-containing sesquiterpene benchmark
Methylthioacrylate contribution to relaxant potency

XLogP3

4.1

UNII

129023415R

Wikipedia

S-petasin

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